

Commercial Suppliers and Technical Guide for (1-Ethylpiperidin-4-YL)methanol

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Compound of Interest

Compound Name: (1-Ethylpiperidin-4-YL)methanol

Cat. No.: B150792

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(1-Ethylpiperidin-4-YL)methanol**, a valuable building block in medicinal chemistry. The document details its commercial availability, synthesis and analysis protocols, and its potential role in modulating inflammatory signaling pathways.

Commercial Availability

(1-Ethylpiperidin-4-YL)methanol (CAS Number: 90226-87-2) is available from a number of commercial suppliers.^[1] The following table summarizes the available information on suppliers and product specifications. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.

Supplier	Catalog Number	Purity	Available Quantities
US Biological Life Sciences	-	Highly Purified	100mg, 250mg
ChemBridge	4010868	95%	Inquire
CHEMFISH TOKYO CO.,LTD	-	Inquire	Inquire
Alchimica s.r.o.	-	Inquire	Inquire
ChemUniverse	-	Inquire	Inquire

Synthesis and Experimental Protocols

The synthesis of **(1-Ethylpiperidin-4-YL)methanol** can be achieved through several synthetic routes. A common method involves the N-alkylation of 4-piperidinemethanol with an ethylating agent. An alternative approach is the reduction of a corresponding N-ethyl-piperidine-4-carboxylate ester.

Protocol 1: N-Ethylation of 4-Piperidinemethanol

This protocol is adapted from general procedures for the N-alkylation of secondary amines.

Materials:

- 4-Piperidinemethanol
- Ethyl iodide
- Potassium carbonate (K_2CO_3)
- Acetonitrile (CH_3CN)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate/Methanol/Triethylamine (for chromatography)

Procedure:

- To a solution of 4-piperidinemethanol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
- Stir the suspension vigorously at room temperature.
- Add ethyl iodide (1.2 eq) dropwise to the mixture.
- Heat the reaction mixture to 50-60 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate/methanol with 1% triethylamine to afford the pure **(1-Ethylpiperidin-4-YL)methanol**.
- Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Reduction of Ethyl 1-Ethylpiperidine-4-carboxylate

This protocol is adapted from the synthesis of the analogous (1-methylpiperidin-4-yl)methanol.
[\[2\]](#)

Materials:

- Ethyl 1-ethylpiperidine-4-carboxylate
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether (Et_2O) or tetrahydrofuran (THF)
- Water
- 15% aqueous sodium hydroxide (NaOH) solution

Procedure:

- To a suspension of lithium aluminum hydride (1.1 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, slowly add a solution of ethyl 1-ethylpiperidine-4-carboxylate (1.0 eq) in anhydrous diethyl ether.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.
- Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH_4 in grams.
- Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.
- Filter the precipitate and wash it thoroughly with diethyl ether.
- Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.

- Purify the product by distillation under reduced pressure or by column chromatography on silica gel to obtain pure **(1-Ethylpiperidin-4-YL)methanol**.
- Confirm the structure and purity using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Analytical Methods

The identity and purity of **(1-Ethylpiperidin-4-YL)methanol** should be confirmed using standard analytical techniques.

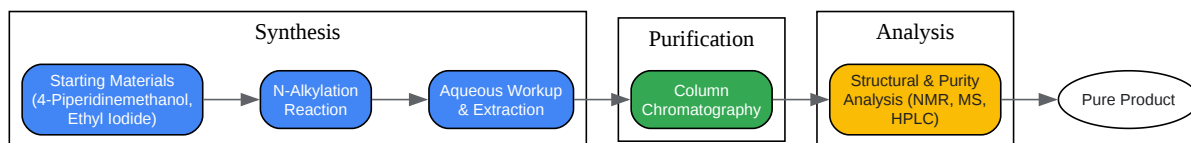
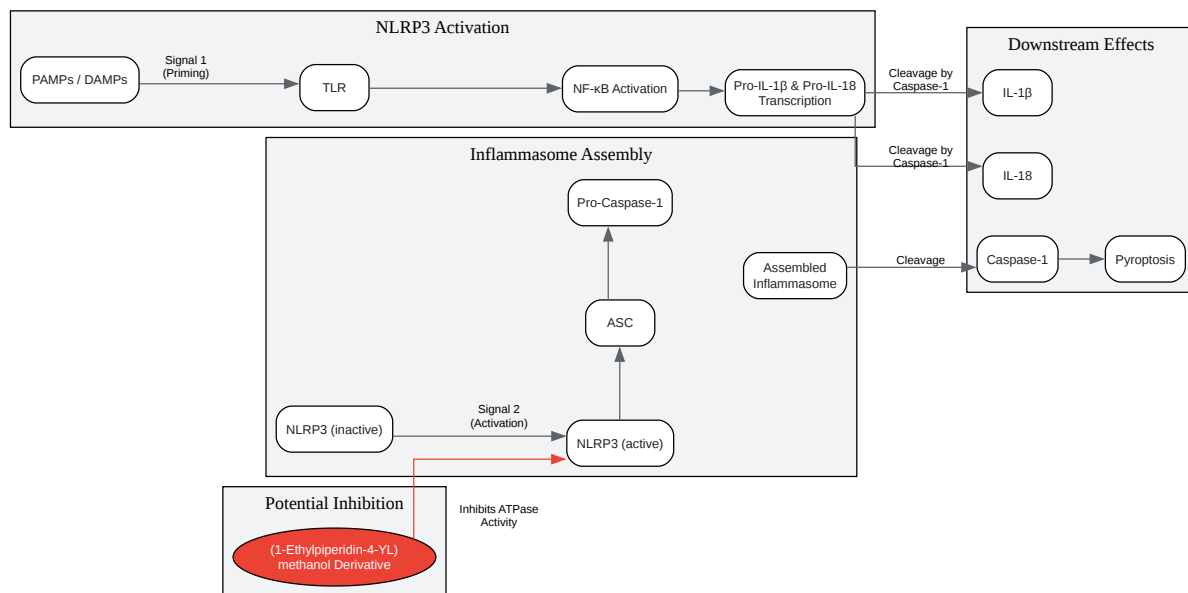
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for structural elucidation.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

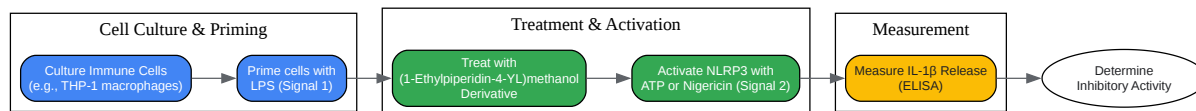
Potential Biological Activity and Signaling Pathways

Piperidine-containing compounds are prevalent in medicinal chemistry and have been investigated for a wide range of biological activities, including as anticancer and anti-HIV agents.[3] Notably, recent research has highlighted the potential of piperidine derivatives as inhibitors of the NLRP3 inflammasome.[4][5] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases.

The proposed mechanism of action for some piperidine-based inhibitors involves the interference with the ATPase activity of NLRP3, which is a crucial step for its activation and the subsequent assembly of the inflammasome complex.[4] Inhibition of NLRP3 activation prevents the maturation and release of pro-inflammatory cytokines such as IL-1 β and IL-18.

Below is a diagram illustrating the general signaling pathway of NLRP3 inflammasome activation and the potential point of inhibition by piperidine derivatives.





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